M1 Muscarinic Receptor Partial Agonism: A Rare Property Among Atypical Antipsychotics
Fluperlapine is one of only three atypical antipsychotic drugs out of fourteen tested that demonstrates partial agonist activity at cloned human M1 muscarinic receptors [1]. This rare pharmacological property is shared with clozapine and JL13, but is notably absent in olanzapine, risperidone, quetiapine (Seroquel), sertindole, ziprasidone, and the majority of other atypical antipsychotics evaluated in this systematic screen [1]. M1 muscarinic receptor agonism has been hypothesized to contribute to the cognitive benefits and unique therapeutic profile of clozapine, particularly through actions of its metabolite N-desmethylclozapine [1].
| Evidence Dimension | M1 muscarinic receptor partial agonist activity (binary outcome in functional assay) |
|---|---|
| Target Compound Data | Yes - possesses partial agonist actions at M1 muscarinic receptors |
| Comparator Or Baseline | 14 atypical antipsychotics tested: only 3 (fluperlapine, JL13, clozapine) showed M1 partial agonism; 11 others including olanzapine, risperidone, quetiapine, sertindole, ziprasidone showed no M1 agonism |
| Quantified Difference | Fluperlapine belongs to the 21% minority (3/14) of atypicals possessing this property |
| Conditions | Functional agonist activity assay at cloned human M1, M3, and M5 muscarinic receptors; screening of psychoactive compounds including 14 atypical antipsychotics |
Why This Matters
This property distinguishes fluperlapine from most atypical antipsychotics including widely used agents such as olanzapine, risperidone, and quetiapine, making it a specific tool for investigating M1-mediated mechanisms in antipsychotic drug action.
- [1] Davies MA, Compton-Toth BA, Hufeisen SJ, Meltzer HY, Roth BL. The highly efficacious actions of N-desmethylclozapine at muscarinic receptors are unique and not a common property of either typical or atypical antipsychotic drugs: is M1 agonism a pre-requisite for mimicking clozapine's actions? Psychopharmacology. 2005;178(4):451-460. doi:10.1007/s00213-004-2017-1. PMID: 15765260. View Source
